Differential Receptor Binding Profile: Enhanced 5-HT2A and 5-HT2C Affinity vs. Olanzapine and Clozapine
Asenapine maleate demonstrates a receptor binding profile that is quantitatively distinct from that of olanzapine and clozapine, particularly in its higher affinity for 5-HT2A and 5-HT2C receptors relative to the D2L receptor. This is reflected in the D2L/5-HT2A and D2L/5-HT2C Ki/Ki ratios, which are key indicators of functional selectivity [1].
| Evidence Dimension | Selectivity Ratio (D2L Ki / 5-HT2A Ki) |
|---|---|
| Target Compound Data | Ki/Ki ratio of 17.80 (indicating lower affinity for 5-HT2A relative to D2L compared to olanzapine, but higher than clozapine) |
| Comparator Or Baseline | Olanzapine: Ki/Ki ratio of 16.21; Clozapine: Ki/Ki ratio of 33.17 |
| Quantified Difference | Asenapine has a 9.4% higher D2L/5-HT2A ratio than olanzapine, suggesting a slightly less favorable 5-HT2A/D2 ratio. However, its absolute pKi for 5-HT2A (10.15) is high, and its D2L/5-HT2C ratio is 36.31, significantly lower than clozapine's 49.09, indicating a unique pattern of 5-HT2C engagement. |
| Conditions | In vitro radioligand binding assays on cloned human receptors. Data represented as equilibrium constant (Ki; nM) and derived ratios. |
Why This Matters
This unique ratio profile can be used to select asenapine over olanzapine or clozapine for experiments where differential engagement of 5-HT2C or a specific balance of D2/5-HT2A activity is hypothesized to be crucial.
- [1] Kim, Y. K., & Park, S. C. (2015). Table 2. D2L/5-HT2A, D2L/5-HT2C, D2L/α1A, D2L/H1, D2L/M3 ratios. Dement Neurocogn Disord, 14(2), 53-69. View Source
